1-(4-Bromobenzenesulfonyl)-4-cyclobutylidenepiperidine
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Overview
Description
1-(4-Bromobenzenesulfonyl)-4-cyclobutylidenepiperidine is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a sulfonyl group, and a cyclobutylidenepiperidine moiety
Preparation Methods
The synthesis of 1-(4-Bromobenzenesulfonyl)-4-cyclobutylidenepiperidine typically involves multiple steps, including the formation of the bromophenyl and sulfonyl groups, followed by their integration into the cyclobutylidenepiperidine structure. Common synthetic routes may involve:
Suzuki–Miyaura Coupling: This method is widely used for forming carbon-carbon bonds and can be employed to introduce the bromophenyl group.
Sulfonylation Reactions:
Cyclization Reactions: The formation of the cyclobutylidenepiperidine moiety may involve cyclization reactions under specific conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(4-Bromobenzenesulfonyl)-4-cyclobutylidenepiperidine can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines .
Scientific Research Applications
1-(4-Bromobenzenesulfonyl)-4-cyclobutylidenepiperidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzenesulfonyl)-4-cyclobutylidenepiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and sulfonyl groups can participate in binding interactions, while the cyclobutylidenepiperidine moiety may influence the compound’s overall conformation and activity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(4-Bromobenzenesulfonyl)-4-cyclobutylidenepiperidine can be compared with other similar compounds, such as:
RAD51-Stimulatory Compound-1 (RS-1): This compound also contains a bromophenyl and sulfonyl group, but differs in its overall structure and specific applications.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives: These compounds share the bromophenyl and sulfonyl groups but have different core structures and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-cyclobutylidenepiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO2S/c16-14-4-6-15(7-5-14)20(18,19)17-10-8-13(9-11-17)12-2-1-3-12/h4-7H,1-3,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVLSEWWTMQSJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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